5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .
Molecular Structure Analysis
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Its derivatives are essential compounds that hold vital biological activities for designing novel therapies .
Chemical Reactions Analysis
Benzofuran derivatives can be obtained through various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
Scientific Research Applications
Antimicrobial Applications
Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole compounds, including those structurally related to "5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine," to evaluate their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Bayrak et al. (2009) and Başoğlu et al. (2013) developed new 1,2,4-triazoles and azole derivatives, respectively, with promising antimicrobial properties (Bayrak et al., 2009) (Başoğlu et al., 2013).
Anticancer Applications
The potential anticancer activities of 1,3,4-oxadiazole derivatives have also been a significant area of research. Yakantham et al. (2019) synthesized and tested new derivatives for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019). Abdo and Kamel (2015) explored the anticancer evaluation of oxadiazoles, thiadiazoles, triazoles, and Mannich bases, identifying several compounds with significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Applications in Energetic Materials
Research into the use of 1,3,4-oxadiazole derivatives in energetic materials has shown promising results. Zhu et al. (2021) synthesized an energetic material precursor and characterized it through various analyses, demonstrating its potential in this field (Zhu et al., 2021). Additionally, Cao et al. (2020) synthesized a bi-heterocyclic skeleton with high heat of formation and corresponding energetic salts, aiming to improve the performance and safety of energetic materials (Cao et al., 2020).
Future Directions
properties
IUPAC Name |
5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRNOBYIBYFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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